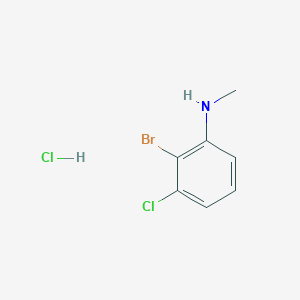

2-Bromo-3-chloro-N-methylaniline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

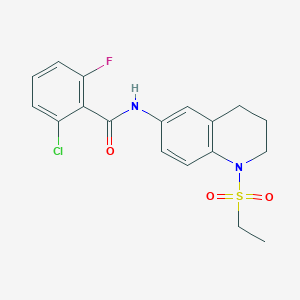

“2-Bromo-3-chloro-N-methylaniline;hydrochloride” is a chemical compound that is likely derived from N-methylaniline . N-methylaniline is an organic compound with the chemical formula CH3C6H4NH2 . It is a colorless liquid, although commercial samples are often yellowish . It is a precursor to the herbicides metolachlor and acetochlor .

Synthesis Analysis

The synthesis of 2-Bromo-N-methylaniline, a related compound, can be achieved via the reduction of 2-bromoformylanilide . It can be used to synthesize benzimidazole derivatives, via one pot N-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . It can also be used in the synthesis of alkyltelluro-substituted aromatic amines, which can show radical trapping ability .Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylaniline, a related compound, has a linear formula of BrC6H4NHCH3 . Its molecular weight is 186.05 . The molecular structure of 3-Bromo-2-methylaniline hydrochloride, another related compound, has a molecular weight of 222.510 Da .Chemical Reactions Analysis

The conversion of o-toluidine to the diazonium salt gives access to the 2-bromo, 2-cyano-, and 2-chlorotoluene derivatives . N-acetylation is also demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-methylaniline, a related compound, include a refractive index n20/D of 1.6070 (lit.), a boiling point of 107-109 °C/12 mmHg (lit.), and a density of 1.589 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Palladium-Assisted Reactions : Palladium(II) chloride facilitates reactions with 2-bromoanilines, including 2-Bromo-3-chloro-N-methylaniline;hydrochloride, to produce vinylogous arylamino ketones and esters, leading to the formation of 3-substituted indoles. This process has implications in the synthesis of complex organic compounds (Kasahara et al., 1986).

Halogenation of α, β-Unsaturated Carbonyl Compounds : A method involving OXONE® and hydrohalic acid (HBr, HCl) has been developed for the halogenation of α, β-unsaturated carbonyl compounds, which could be applicable to compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride (Kim & Park, 2004).

Chemical Properties and Reactions

Enzymatic Dehalogenation : Studies on brominated and chlorinated compounds, similar to 2-Bromo-3-chloro-N-methylaniline;hydrochloride, show that enzymes in the liver can catalyze the hydrolysis of these compounds into halide ions and other products (Heppel & Porterfield, 1948).

Bromination and Chlorination Techniques : Various studies have explored the efficient bromination and chlorination techniques for compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride, which are crucial in organic and coordination chemistry (Wang et al., 2006).

Environmental Impact

- Role in Atmospheric Chemistry : Research on the chemistry of atmospheric bromine, which is related to compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride, indicates their potential role in ozone layer depletion and other atmospheric processes (Wofsy, McElroy, & Yung, 1975).

Biological Applications

- Genetic Control of Methyl Halide Production : The study of methyl chloride and bromide production in plants, related to 2-Bromo-3-chloro-N-methylaniline;hydrochloride, has implications in understanding the biological production mechanisms of these halides (Rhew, Østergaard, Saltzman, & Yanofsky, 2003).

Safety and Hazards

N-methylaniline, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Eigenschaften

IUPAC Name |

2-bromo-3-chloro-N-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZPRHCQXPGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-N-methylaniline;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2663218.png)

![7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2663219.png)

![6-Pyridin-4-yl-2-(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2663220.png)

![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)

![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)